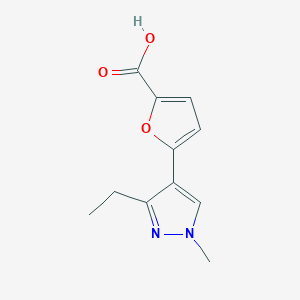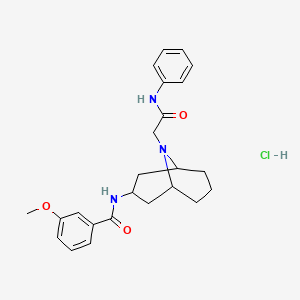
5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid, also known as EFCA, is a pyrazole derivative that has gained attention in scientific research due to its potential therapeutic applications. EFCA has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Mécanisme D'action
5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid's mechanism of action involves its ability to modulate various signaling pathways in the body, including the NF-κB and JAK/STAT pathways. 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid inhibits the activation of these pathways, which leads to a reduction in inflammation and cell proliferation. 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been shown to have various biochemical and physiological effects in the body. In cancer research, 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been shown to reduce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has several advantages for laboratory experiments, including its ability to inhibit the growth and proliferation of cancer cells, reduce inflammation, and have neuroprotective effects. However, 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are many future directions for research on 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to explore the use of 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to investigate the pharmacokinetics and toxicity of 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid in vivo.
In conclusion, 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid is a pyrazole derivative that has gained attention in scientific research due to its potential therapeutic applications. 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in laboratory experiments, and future directions for research. Further research on 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has the potential to lead to the development of new treatments for various diseases.
Méthodes De Synthèse
5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid can be synthesized through a multistep process involving the reaction of 3-ethyl-1-methyl-1H-pyrazol-5-amine with furan-2-carboxylic acid. The reaction is catalyzed by an acid in the presence of a solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization to obtain pure 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid.
Applications De Recherche Scientifique
5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
5-(3-ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-8-7(6-13(2)12-8)9-4-5-10(16-9)11(14)15/h4-6H,3H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEQJLQUBGDPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1C2=CC=C(O2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Hydroxymethyl)azetidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7582345.png)
![4-Chloro-2-[3-(hydroxymethyl)azetidin-1-yl]benzonitrile](/img/structure/B7582352.png)
![[1-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methanol](/img/structure/B7582360.png)
![2-(3-fluorophenoxy)-N-[(3-hydroxycyclobutyl)methyl]-N-methylpropanamide](/img/structure/B7582361.png)


![[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)azetidin-3-yl]methanol](/img/structure/B7582378.png)
![2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B7582379.png)
![2-[(3-Hydroxycyclobutyl)methylamino]pyridine-4-carbonitrile](/img/structure/B7582395.png)
![3-[(Quinazolin-4-ylamino)methyl]cyclobutan-1-ol](/img/structure/B7582397.png)
![1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7582403.png)
![N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine](/img/structure/B7582410.png)
